molecular formula C13H18N2O3 B11180911 4-acetamido-N-(3-methoxypropyl)benzamide

4-acetamido-N-(3-methoxypropyl)benzamide

Cat. No.: B11180911
M. Wt: 250.29 g/mol
InChI Key: VHJCUBHHRKRRTM-UHFFFAOYSA-N
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Description

4-acetamido-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C13H18N2O3 It is a derivative of benzamide, characterized by the presence of an acetamido group and a methoxypropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(3-methoxypropyl)benzamide typically involves the acylation of 4-aminobenzamide with 3-methoxypropylamine. The reaction is carried out in the presence of an acylating agent such as acetic anhydride or acetyl chloride. The reaction conditions generally include a solvent like dichloromethane or toluene, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary products are amines or alcohols.

    Substitution: The products vary based on the nucleophile used, resulting in substituted benzamides or other derivatives.

Scientific Research Applications

4-acetamido-N-(3-methoxypropyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxypropyl group enhances its solubility and bioavailability. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-pyridinyl)benzamide
  • 4-acetamido-N-(2-aminophenyl)benzamide
  • 4-acetamido-N-(3-aminopropyl)benzamide

Uniqueness

4-acetamido-N-(3-methoxypropyl)benzamide is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and may influence its biological activity compared to other similar benzamide derivatives.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-acetamido-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12-6-4-11(5-7-12)13(17)14-8-3-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

VHJCUBHHRKRRTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCCOC

solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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